

# Affinity-Based Enrichment of ADP-Ribosylated Proteins: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

ADP-ribosylation is a dynamic and critical post-translational modification (PTM) involved in a myriad of cellular processes, including DNA damage repair, cell signaling, gene regulation, and apoptosis.[1] This modification, catalyzed by ADP-ribosyltransferases (ARTs), involves the transfer of **ADP-ribose** from NAD+ to target proteins, resulting in either mono-ADP-ribosylation (MARylation) or poly-ADP-ribosylation (PARylation).[1] The low abundance and labile nature of this PTM present significant challenges for its detection and characterization.

Affinity-based enrichment strategies are powerful tools to isolate ADP-ribosylated proteins and peptides from complex biological samples for subsequent analysis by mass spectrometry. These methods utilize specific "reader" domains that recognize and bind to different features of the **ADP-ribose** moiety. This document provides detailed application notes and protocols for the most common affinity-based enrichment techniques.

## **Overview of Affinity-Based Enrichment Strategies**

Several protein domains have been identified that specifically recognize and bind to **ADP-ribose** modifications. These domains, when immobilized on a resin, can be used to selectively capture ADP-ribosylated proteins or peptides. The choice of enrichment strategy depends on the specific research question, as each domain exhibits distinct binding preferences.



Affinity Reagent	Binding Specificity	Key Features
Af1521 Macrodomain	Binds to the terminal ADP- ribose of PAR and also recognizes MAR.[2][3]	Derived from Archaeoglobus fulgidus, it is a versatile tool for enriching both MARylated and PARylated species. An engineered version (eAf1521) shows a 1000-fold increased affinity.[4][5][6]
WWE Domains	Specifically recognizes the internal iso-ADP-ribose (iso-ADPr) unit, which is unique to PAR chains.[3][7]	Useful for the specific enrichment of PARylated proteins, distinguishing them from MARylated proteins. The WWE domain of RNF146 is a well-characterized example.[8]
PBZ Domains	Recognizes adjacent ADP-ribose units within a PAR chain.[3][7]	Found in DNA repair and checkpoint proteins, these domains are specific for PAR chains.
Phosphodiesterase-Based Method	This is an indirect enrichment method. It involves the enzymatic conversion of ADP-ribose to a stable phosphoribose mark, which can then be enriched using phosphopeptide enrichment techniques (e.g., IMAC, TiO2). [1][9][10]	This method simplifies the heterogeneous ADP-ribose modification to a single, stable tag, facilitating mass spectrometry analysis.

## **Quantitative Data Comparison**

The efficiency of enrichment can vary depending on the chosen method and the specific biological context. The following tables summarize representative quantitative data from studies utilizing these enrichment strategies.

Table 1: Number of Identified ADP-Ribosylated Proteins and Sites



Enrichment Method	Cell/Tissue Type	Treatment	Number of Identified Proteins	Number of Identified Sites	Reference
Af1521 Macrodomain	HeLa cells	Untreated	25	-	[11]
Af1521 Macrodomain	HeLa cells	64 μM H2O2	>100	-	[11]
Engineered Af1521 (eAf1521)	HeLa cells	Untreated	~150	>200	[4]
Engineered Af1521 (eAf1521)	HeLa cells	H <sub>2</sub> O <sub>2</sub>	>400	>600	[4]
Phosphodiest erase-based	HeLa cells	-	-	>1000 from 340 proteins (Asp/Glu sites)	

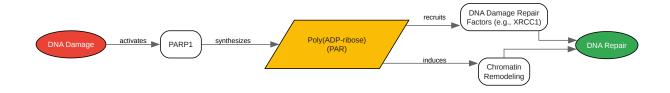
Table 2: Comparison of Wild-Type vs. Engineered Af1521 Enrichment

Feature	Wild-Type Af1521	Engineered Af1521 (eAf1521)	Fold Increase	Reference
Binding Affinity (Kd for ADP- ribose)	~3 µM	~3 nM	1000x	[4]
Identified ADPr Peptides (Untreated HeLa)	~50	~300	6x	[4][6]
Identified ADPr Peptides (H <sub>2</sub> O <sub>2</sub> - treated HeLa)	~400	~800	2x	[4][6]



## **Signaling Pathways Involving ADP-Ribosylation**

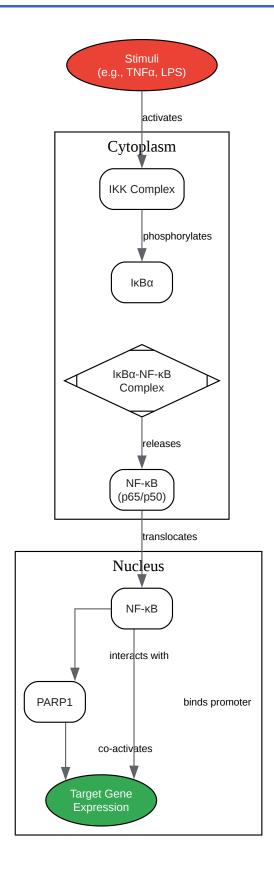
ADP-ribosylation is a key signaling event in numerous cellular pathways. Below are graphical representations of some of the most well-characterized pathways.



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Figure 1: DNA Damage Response Pathway.

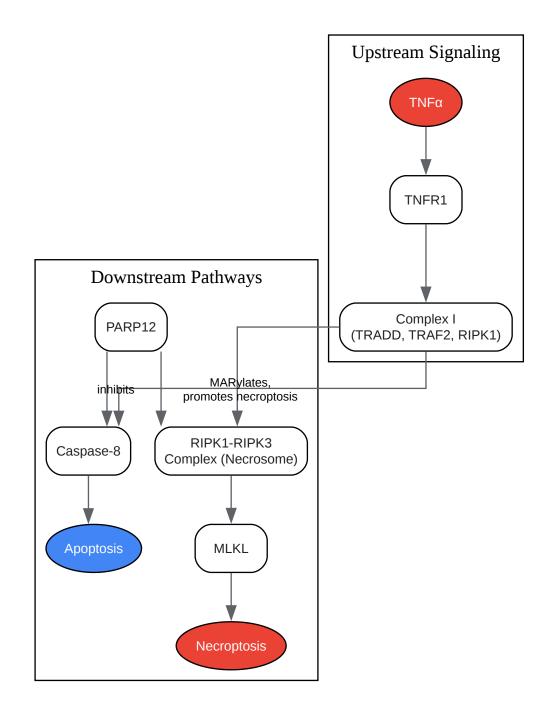




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Figure 2: NF-kB Signaling Pathway.





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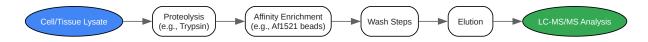
Figure 3: Apoptosis and Necroptosis Pathways.

## **Experimental Workflows and Protocols**

The following section provides detailed protocols for the enrichment of ADP-ribosylated proteins and peptides.



### **Workflow for Affinity-Based Enrichment**



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Figure 4: General Experimental Workflow.

# Protocol 1: Af1521 Macrodomain-Based Enrichment of ADP-Ribosylated Peptides

This protocol is adapted from established methods for the enrichment of ADP-ribosylated peptides for mass spectrometry analysis.[12]

#### Materials:

- Cell or tissue lysate
- Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and phosphatase inhibitors)
- DTT (dithiothreitol)
- IAA (iodoacetamide)
- Trypsin (mass spectrometry grade)
- Af1521 macrodomain-conjugated beads (e.g., GST-Af1521 on glutathione agarose)
- Wash buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% Tween-20)
- Elution buffer (e.g., 0.15% trifluoroacetic acid (TFA))
- C18 StageTips for desalting

#### Procedure:



- · Cell Lysis and Protein Digestion:
  - Lyse cells or tissues in lysis buffer.
  - Determine protein concentration using a standard protein assay (e.g., BCA).
  - Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
  - Alkylate cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
  - Dilute the lysate 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 1 M.
  - Digest proteins to peptides by adding trypsin at a 1:50 (enzyme:protein) ratio and incubating overnight at 37°C.
  - Stop the digestion by adding TFA to a final concentration of 1%.
  - Desalt the peptide mixture using a C18 column and dry the peptides under vacuum.
- Affinity Enrichment:
  - Resuspend the dried peptides in wash buffer.
  - Incubate the peptide solution with pre-equilibrated Af1521 macrodomain-conjugated beads for 2-4 hours at 4°C with gentle rotation.
  - Wash the beads three times with wash buffer to remove non-specifically bound peptides.
  - Wash the beads once with water.
- Elution and Sample Preparation for Mass Spectrometry:
  - Elute the bound peptides with elution buffer.
  - Desalt the eluted peptides using a C18 StageTip and dry under vacuum.



• Resuspend the peptides in 0.1% formic acid for LC-MS/MS analysis.

# Protocol 2: Phosphodiesterase-Based Method for a Stable Phosphoribose Mark

This method converts the heterogeneous **ADP-ribose** modification into a single, stable phosphoribose tag for easier detection and enrichment.[9][10]

#### Materials:

- Cell or tissue lysate
- Lysis buffer (as in Protocol 1)
- Snake Venom Phosphodiesterase (SVP) or a recombinant equivalent (e.g., NudT16)
- Trypsin (mass spectrometry grade)
- Phosphopeptide enrichment kit (e.g., IMAC or TiO<sub>2</sub>)
- · Wash and elution buffers for phosphopeptide enrichment
- C18 desalting columns

#### Procedure:

- Cell Lysis and Protein Denaturation:
  - Lyse cells in 8 M urea buffer as described in Protocol 1.
  - Clarify the lysate by centrifugation.
- Phosphodiesterase and Protease Digestion:
  - Dilute the lysate to 1 M urea with an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  - Add SVP to the protein mixture and incubate for 1-2 hours at 37°C.
  - Subsequently, add trypsin and incubate overnight at 37°C.



- Acidify the peptide solution with TFA to stop the digestion.
- Desalt the peptides using a C18 column.
- Enrichment of Phosphoribosylated Peptides:
  - Perform phosphopeptide enrichment using an IMAC or TiO<sub>2</sub> kit according to the
    manufacturer's instructions. This typically involves binding the peptides to the enrichment
    resin, washing away non-modified peptides, and eluting the enriched phosphoribosylated
    peptides.
- Sample Preparation for Mass Spectrometry:
  - Desalt the eluted peptides using a C18 StageTip.
  - Dry the peptides and resuspend in 0.1% formic acid for LC-MS/MS analysis.

# Protocol 3: Generalized Protocol for WWE or PBZ Domain-Based Enrichment

This protocol provides a general framework for using WWE or PBZ domains for affinity purification. Specific conditions may need to be optimized based on the recombinant domain and the biological sample.

#### Materials:

- Cell or tissue lysate
- Lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, with protease and PARG inhibitors)
- Recombinant GST-tagged or His-tagged WWE or PBZ domain
- Glutathione or Ni-NTA agarose beads
- Wash buffer (lysis buffer with reduced detergent concentration)



 Elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a milder buffer like 100 mM glycine, pH 2.5 for mass spectrometry)

#### Procedure:

- Preparation of Affinity Resin:
  - Incubate the recombinant tagged WWE or PBZ domain with the appropriate beads
     (glutathione for GST-tags, Ni-NTA for His-tags) for 1-2 hours at 4°C to allow for binding.
  - Wash the beads three times with lysis buffer to remove unbound protein.
- Affinity Purification:
  - Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
  - Clarify the lysate by centrifugation.
  - Incubate the cleared lysate with the prepared affinity resin overnight at 4°C with gentle rotation.
- Washing and Elution:
  - Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
  - Elute the bound proteins using an appropriate elution buffer. For Western blot analysis, elution with SDS-PAGE sample buffer is common. For mass spectrometry, a milder elution followed by in-solution or on-bead digestion is recommended to avoid contamination from the affinity matrix.
- Analysis:
  - Analyze the eluted proteins by Western blotting using antibodies against proteins of interest or by mass spectrometry for proteome-wide identification.

### Conclusion



The affinity-based enrichment methods described in these application notes are indispensable tools for the study of protein ADP-ribosylation. The choice of method should be guided by the specific goals of the experiment, whether it is to enrich for all ADP-ribosylated species, specifically PARylated proteins, or to simplify the modification for robust mass spectrometric analysis. The provided protocols offer a starting point for researchers to implement these powerful techniques in their own laboratories, paving the way for new discoveries in the diverse biological roles of this important post-translational modification.

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